2-Ethyl-1-methylcyclopentan-1-amine

Catalog No.
S13702782
CAS No.
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1-methylcyclopentan-1-amine

Product Name

2-Ethyl-1-methylcyclopentan-1-amine

IUPAC Name

2-ethyl-1-methylcyclopentan-1-amine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-3-7-5-4-6-8(7,2)9/h7H,3-6,9H2,1-2H3

InChI Key

PMAAOXPIVQNQJC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1(C)N

2-Ethyl-1-methylcyclopentan-1-amine, also known as 2-Ethyl-1-methylcyclopentylamine, is an organic compound with the molecular formula C8_8H17_{17}N. This compound features a cyclopentane ring substituted with both an ethyl group and a methyl group, alongside an amine functional group. The presence of these substituents contributes to its unique structural properties and potential reactivity. It is often encountered in various chemical and pharmaceutical applications, particularly due to its role as a building block in organic synthesis and medicinal chemistry.

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: This compound can be reduced to yield secondary or tertiary amines, typically utilizing reducing agents like lithium aluminum hydride.
  • Substitution: The amine can engage in nucleophilic substitution reactions with alkyl halides, resulting in the formation of various substituted amines.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides in the presence of bases such as sodium hydroxide.

The synthesis of 2-Ethyl-1-methylcyclopentan-1-amine typically involves two main steps:

  • Alkylation of Cyclopentanone: Cyclopentanone is first alkylated using ethyl and methyl halides in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide).
  • Reductive Amination: The resulting alkylated cyclopentanone undergoes reductive amination with ammonia or another amine source, facilitated by a reducing agent like sodium cyanoborohydride or lithium aluminum hydride.

In industrial settings, continuous flow reactors may be employed to enhance product consistency and yield.

2-Ethyl-1-methylcyclopentan-1-amine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
  • Organic Synthesis: Its unique structure allows it to be used as a building block for more complex molecules.
  • Chemical Research: It is utilized in studies exploring new reactions and methodologies in organic chemistry.

Research on the interaction of 2-Ethyl-1-methylcyclopentan-1-amine with biological systems is essential for understanding its potential therapeutic uses. Studies typically focus on how its structure influences binding affinity and activity at specific receptors or enzymes. Such investigations could provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-Ethyl-1-methylcyclopentan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Ethylcyclopentan-1-amineCyclopentane ring with an ethyl groupLacks methyl substitution; may exhibit different reactivity.
1-Methylcyclopentan-1-amineCyclopentane ring with a methyl groupLacks ethyl substitution; distinct steric effects.
2-Methylcyclopentan-1-amineCyclopentane ring with a methyl groupSimilar to 2-Ethyl but without ethyl substitution; different hydrogen bonding potential.

Comparison Highlights

The uniqueness of 2-Ethyl-1-methylcyclopentan-1-amine lies in its dual substitution pattern (both ethyl and methyl groups), which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural distinction may lead to varied pharmacokinetic profiles, making it valuable for specific applications in medicinal chemistry .

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

127.136099547 g/mol

Monoisotopic Mass

127.136099547 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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